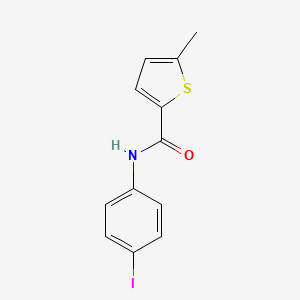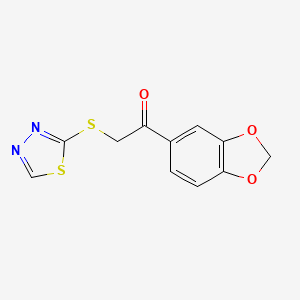
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide, also known as CPP, is a small molecule that has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.
作用機序
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide acts as a competitive antagonist at the glycine site of the NMDA receptor. By binding to this site, this compound prevents the binding of glycine, an essential co-agonist of the NMDA receptor, which leads to a decrease in NMDA receptor activity. This mechanism of action has been well-studied and is the basis for the use of this compound in many scientific studies.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to impair learning and memory processes, as well as induce seizures and neurotoxicity. However, this compound has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as epilepsy and stroke.
実験室実験の利点と制限
One of the main advantages of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in lab experiments is its ability to selectively block the activity of the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various processes, such as learning and memory. However, one limitation of using this compound is its potential for neurotoxicity, which can affect the interpretation of results in some experiments.
将来の方向性
There are many future directions for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research. One area of interest is the potential therapeutic use of this compound in the treatment of various neurological disorders. Another area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Overall, the continued use of this compound in scientific research will undoubtedly lead to new insights into the role of the NMDA receptor in various processes and potential therapeutic applications.
合成法
The synthesis of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide involves the reaction of N-cyclohexylpiperazine with 1,5-dimethylpyrazole-4-carboxylic acid, followed by the addition of a carbonyl group to the piperazine ring. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and is used by many researchers in the field.
科学的研究の応用
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been widely used in scientific research for its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been shown to selectively block the activity of the NMDA receptor, which has led to its use in a variety of studies related to these processes.
特性
IUPAC Name |
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-13-15(12-18-20(13)2)16(23)21-8-10-22(11-9-21)17(24)19-14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRQTCLIUDHGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)
![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)
![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
